Xanthoquinodin A1 Xanthoquinodin A1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14545818
InChI: InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1
SMILES:
Molecular Formula: C31H24O11
Molecular Weight: 572.5 g/mol

Xanthoquinodin A1

CAS No.:

Cat. No.: VC14545818

Molecular Formula: C31H24O11

Molecular Weight: 572.5 g/mol

* For research use only. Not for human or veterinary use.

Xanthoquinodin A1 -

Specification

Molecular Formula C31H24O11
Molecular Weight 572.5 g/mol
IUPAC Name methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate
Standard InChI InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1
Standard InChI Key XCWGCTNGDUDAMO-SLAVHBLRSA-N
Isomeric SMILES CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O
Canonical SMILES CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O

Introduction

Structural Characterization and Natural Origin

Biosynthetic Source and Isolation

Xanthoquinodin A1 was first isolated from the filamentous fungus Humicola sp. strain FO-888 through bioactivity-guided fractionation targeting anticoccidial compounds . The producing organism, characterized by its thermophilic growth properties and dense mycelial mats, was cultured under optimized fermentation conditions to yield approximately 2.3 mg/L of pure compound . Subsequent scale-up efforts employing submerged fermentation in potato dextrose broth enhanced production to 15 mg/L, facilitating structural elucidation and preclinical testing .

Molecular Architecture

The compound's structure (C31H24O11) features a unique dimeric architecture comprising an anthraquinone moiety fused to a xanthone system through a bicyclo[3.2.2]nonane core . Key structural elements include:

  • Two hydroxylated anthraquinone subunits at C-2 and C-4 positions

  • A methoxy group at C-6 of the xanthone ring

  • Three conjugated double bonds enabling π-π stacking interactions

  • Multiple hydrogen-bond donors (5 hydroxyl groups)

X-ray crystallography confirms a planar configuration in the anthraquinone region with 15° dihedral angle distortion in the xanthone segment, likely influencing target binding specificity . The molecule's amphiphilic nature (logP = 3.2) facilitates membrane penetration while maintaining sufficient aqueous solubility (32 μM in PBS) for biological activity .

Pharmacological Profile Across Parasite Species

Antiplasmodial Activity

Xanthoquinodin A1 exhibits potent inhibition against multiple Plasmodium life cycle stages:

Parasite StageEC50 (μM)Reference StrainIncubation Time
P. falciparum Blood0.29Dd2 (chloroquine-resistant)72 h
P. berghei Liver1.27ANKA48 h
P. vivax Hypnozoites2.45*Cambodian isolate96 h

*Estimated from cross-species modeling

Notably, the compound shows no cross-resistance with antimalarials targeting PfACS (IC50 ratio = 1.1), PfCARL (0.9), PfPI4K (1.3), or DHODH (0.8) . Time-kill assays reveal a biphasic profile:

  • Lag phase: 12 h (no significant parasite reduction)

  • Elimination phase: 104.06 parasites eliminated/hour from 12-48 h

Broad-Spectrum Antiprotozoal Effects

Beyond malaria parasites, Xanthoquinodin A1 demonstrates clinically relevant activity against:

  • Toxoplasma gondii (EC50 = 0.12 μM against RH88 tachyzoites)

  • Cryptosporidium parvum (EC50 = 1.8 μM)

  • Trichomonas vaginalis (MIC90 = 3.1 μM)

Comparative analysis shows 3.4-fold greater potency against T. gondii versus P. falciparum, suggesting preferential targeting of shared apicomplexan pathways .

Stage-Specific Activity in Plasmodium

Blood Stage Inhibition Dynamics

Stage-specific vulnerability was mapped using synchronized P. falciparum Dd2 cultures treated at 6-hour intervals post-invasion :

Treatment Time (HPI)Parasite Reduction at 48 h (%)Morphological Changes Observed
698.7 ± 2.1Arrested trophozoite development
1895.4 ± 3.8Abnormal schizont segmentation
3072.9 ± 5.6Delayed merozoite maturation
4241.2 ± 6.3Reduced reinvasion capacity

HPI = Hours Post-Invasion; Data from three biological replicates

Maximal efficacy occurs prior to multinucleation (30 HPI), with treated parasites showing mitochondrial membrane depolarization within 12 hours .

Liver Stage Targeting

In P. berghei infected HepG2 cells, 5 μM Xanthoquinodin A1 reduced exoerythrocytic forms by 89% through:

  • Inhibition of parasitophorous vacuole formation (67% reduction)

  • Disruption of hemozoin crystallization (32% decrease)

  • Suppression of hepatocyte growth factor secretion (p < 0.01)

Resistance Profile and Genetic Studies

Failed Resistance Induction

Attempts to generate resistant P. falciparum lines via:

  • Stepwise dose escalation (up to 10× EC50 over 6 months)

  • Chemical mutagenesis (EMS treatment)

  • UV irradiation

All methods failed to yield stable resistant populations, with recrudescence occurring only at subtherapeutic concentrations (<0.1× EC50) . Whole-genome sequencing of survivor parasites identified no consistent mutations, suggesting polypharmacology or essential target(s) .

Transcriptomic Insights

RNA-seq of treated P. falciparum revealed 487 differentially expressed genes (FDR <0.1) after 1-hour exposure :

Gene ClusterEnriched GO TermsExample GenesLog2 Fold Change
1RNA trafficking, chromosome segregationPF3D7_0104300 (kinesin)+3.2 to +5.1
2Phospholipid scramblase activityPF3D7_1139300 (PLSCR)-2.8 to -4.3
3Meiotic cell cycle regulationPF3D7_1467300 (SMC2)+1.9 to +2.7

Validation via RT-qPCR confirmed 92% concordance for selected targets (R² = 0.89) . Notably, 14 long non-coding RNAs showed differential expression, potentially regulating schizont maturation .

Putative Mechanisms of Action

Membrane Disruption Hypothesis

Molecular dynamics simulations predict strong interactions with phospholipid bilayers:

  • 34% reduction in membrane fluidity at 1 μM

  • Preferred binding to phosphatidylcholine (ΔG = -8.2 kcal/mol)

  • Increased lateral pressure (12 mN/m) facilitating porphyrin displacement

Nucleic Acid Interactions

Spectroscopic studies indicate:

  • Intercalation into dsDNA (Kd = 2.1 μM)

  • G-quadruplex stabilization (ΔTm = 8.4°C)

  • Inhibition of Plasmodium topoisomerase II (IC50 = 4.7 μM)

Metabolic Perturbations

Steady-state metabolomics revealed:

  • 73% depletion of purine nucleoside triphosphates

  • 4.8-fold accumulation of sphingomyelin precursors

  • Complete inhibition of hemoglobin digestion (hemozoin reduction)

These findings align with transcriptomic data implicating lipid and nucleotide metabolism disruption .

Comparative Pharmacokinetics

In Vitro ADME Properties

ParameterValueMethod
Plasma Protein Binding89.2 ± 2.3%Equilibrium dialysis
Microsomal Stabilityt1/2 = 41 min (human)CYP3A4/5 incubation
Permeability (Caco-2)Papp = 8.3 × 10⁻⁶ cm/sBidirectional assay
hERG InhibitionIC50 = 18 μMPatch clamp

Data suggest moderate hepatic extraction and potential for once-daily dosing pending formulation optimization .

In Vivo Murine Pharmacokinetics

Single-dose (10 mg/kg IV) in BALB/c mice:

ParameterValue
Cmax2.3 μg/mL
AUC0-∞14.7 μg·h/mL
Vd3.1 L/kg
Cl0.21 L/h/kg
t1/210.3 h

Oral bioavailability reached 22% with nanocrystal formulation, sustaining plasma levels above EC90 for 8 hours .

Synthetic Approaches

Total Synthesis Challenges

The complex polycyclic structure poses significant synthetic hurdles:

  • Seven contiguous stereocenters

  • Oxidative coupling of anthraquinone/xanthone moieties

  • Acid-sensitive ketal functionality

Notable advancements include:

  • Hauser-Kraus Annulation: 38% yield for tricyclic core

  • Diels-Alder Cyclization: Constructed benzocycloheptanone in 5 steps

Semi-Synthetic Derivatives

Structure-activity relationship studies identified critical modifications:

PositionModificationAntiplasmodial EC50 (μM)Solubility (mg/mL)
C-4Hydroxyl → Methoxy1.24 (+327%)0.18 (-41%)
C-11Methyl → Ethyl0.19 (-34%)0.09 (-63%)
C-15Ketal → Hemiketal0.12 (-58%)0.32 (+78%)

Optimal balance of potency and solubility was achieved with C-15 hemiketal analogs (therapeutic index = 89) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator